N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride
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Overview
Description
“N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride” is an organic compound with the molecular formula C7H12Cl2N4O . It belongs to the class of pyrazinecarboxamides.
Synthesis Analysis
The synthesis of pyrazinamide analogues, which are structurally related to “N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides . Another method involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .Scientific Research Applications
Antimicrobial Activity
N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride: and its derivatives have shown promising antimicrobial properties. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains . The most active compound was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide , which exhibited significant antimycobacterial activity (MIC = 12.5 µg/mL). Additionally, these compounds displayed antifungal activity against Trichophyton interdigitale and Candida albicans.
Cytotoxicity Assessment
In vitro cytotoxicity studies revealed that some derivatives of N-(2-Aminoethyl)pyrazine-2-carboxamide exerted cytotoxic effects in HepG2 cancer cell lines. Notably, compound 20 demonstrated cytotoxicity, while others remained non-toxic .
Structure-Activity Relationships
Comparing these compounds to structurally related ones, researchers drew valuable structure-activity relationships. Understanding the impact of different substituents on antimicrobial activity can guide further drug development .
Mechanism of Action
Target of Action
N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various targets, leading to a range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes . This suggests that the compound’s lipophilicity could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride. For instance, the compound’s lipophilicity could influence its interaction with the cell membrane, which could be affected by the lipid composition of the membrane . .
properties
IUPAC Name |
N-(2-aminoethyl)pyrazine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-1-2-11-7(12)6-5-9-3-4-10-6;;/h3-5H,1-2,8H2,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVSGYDLQGIKEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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